N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Description
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
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Biological Activity
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 868226-00-0 |
Molecular Formula | C19H19N5O4S |
Molecular Weight | 413.5 g/mol |
Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival, particularly in cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in malignant cells.
- Targeting Cellular Signaling : It has been shown to interfere with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in various cellular models.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound exhibited varying levels of cytotoxicity with IC50 values ranging from 0.5 to 1.5 µM across different cell lines, indicating potent anticancer activity.
Case Studies
- Study on MCF-7 Cells : In a controlled experiment, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis as evidenced by flow cytometry analysis showing elevated levels of Annexin V positive cells post-treatment.
- Combination Therapy : A study investigated the effects of combining this compound with standard chemotherapeutics (e.g., doxorubicin). The results indicated a synergistic effect, enhancing the overall cytotoxicity compared to either agent alone.
Pharmacological Profile
The pharmacological profile suggests that this compound has potential applications beyond oncology:
- Antimicrobial Activity : Preliminary assays indicate that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in activated macrophages.
Properties
CAS No. |
888425-64-7 |
---|---|
Molecular Formula |
C21H19F2N5O3S |
Molecular Weight |
459.47 |
IUPAC Name |
N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-10-4-3-5-15(11(10)2)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-6-7-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
YWJMTUKRULAYKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |
solubility |
not available |
Origin of Product |
United States |
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